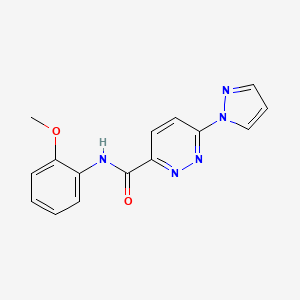

![molecular formula C24H28FN3O5S B2768621 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 877648-44-7](/img/structure/B2768621.png)

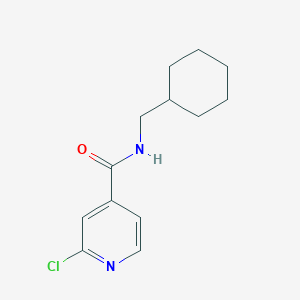

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can interact with biological targets through hydrogen bonding and dipole-dipole interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the piperazine ring and the sulfonamide group could influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique

Catalytic Synthesis as a Therapeutic Agent

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been explored for its potential as a cocaine abuse therapeutic agent. The compound was prepared through a series of steps including the catalytic enantioselective addition of dimethylzinc to 2-chloro or 2-bromoacetophenone, utilizing chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat, Ramón, & Yus, 2007).

Corrosion Inhibition in Iron

Research has also investigated the use of similar piperidine derivatives for corrosion inhibition in iron. Through quantum chemical calculations and molecular dynamics simulations, the adsorption behaviors and inhibition efficiencies of these derivatives were studied, providing insights into their potential applications in material science (Kaya et al., 2016).

Pharmacological Profile in Neuroscience

In neuroscience research, compounds with a similar structure have been evaluated for their pharmacological profiles. For instance, a study on N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) found it to be a potent, selective, brain penetrant, and orally active 5-HT6 receptor antagonist. This study highlighted its potential applications in understanding neurological functions and disorders (Stean et al., 2002).

Radioligand in Positron Emission Tomography

The compound [18F]p-MPPF, a 5-HT1A antagonist with a structure similar to N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide, has been utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. This includes exploring its chemistry, radiochemistry, animal data, and human data, thus contributing significantly to brain imaging and neurological research (Plenevaux et al., 2000).

Enzyme Inhibition and Therapeutic Potential

Another study focused on synthesizing and evaluating 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, highlighting their promising enzyme inhibitory activity. This research suggests their potential as therapeutic agents, particularly in addressing enzyme-related disorders (Hussain et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the function of these transporters.

Biochemical Pathways

Ents play a vital role in nucleotide synthesis and regulation of adenosine function , indicating that the compound could potentially affect these pathways and their downstream effects.

Result of Action

Similar compounds have been found to reduce the maximum rate of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), suggesting that this compound might have a similar effect .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O5S/c1-31-23-10-9-18(16-24(23)32-2)34(29,30)26-17-21(22-8-5-15-33-22)28-13-11-27(12-14-28)20-7-4-3-6-19(20)25/h3-10,15-16,21,26H,11-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHVFTOBOYAQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)

![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2768552.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)